7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol
Description
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-ethyltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-3,4-diol |
InChI |
InChI=1S/C13H14O2/c1-2-7-6-10-8-3-4-9(5-8)11(10)13(15)12(7)14/h3-4,6,8-9,14-15H,2,5H2,1H3 |
InChI Key |
SPTOHXBFTHRMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3CC2C=C3)C(=C1O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photolysis of 1,4-dihydro-1,4-methanonaphthalene derivatives . The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale photolysis reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced photolysis techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to other functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant or anti-inflammatory agent.
Industry: The compound is used in the production of specialty chemicals and materials, particularly in the development of advanced polymers and resins
Mechanism of Action
The mechanism of action of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The diol groups can participate in hydrogen bonding and other interactions, influencing biochemical pathways. The methano bridge provides structural rigidity, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol
- CAS Registry Number : 32139-64-3
- Molecular Formula : C₁₃H₁₄O₂
- Structure: Features a naphthalene core fused with a methano bridge (1,4-methano group), an ethyl substituent at position 7, and hydroxyl groups at positions 5 and 6 (see structure in ) .
Key Characteristics :
- The methano bridge introduces conformational rigidity, while the ethyl group enhances lipophilicity compared to unsubstituted analogs.
Comparison with Structurally Similar Compounds
5,6,7,8-Tetrahydro-1,4-naphthalenediol (CAS 13623-10-4)
Molecular Formula : C₁₀H₁₂O₂
Structural Differences :
- Lacks the methano bridge and ethyl group present in the target compound.
- Features a fully saturated cyclohexene ring fused to the aromatic naphthalene system.
Property Comparison :
| Property | 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol | 5,6,7,8-Tetrahydro-1,4-naphthalenediol |
|---|---|---|
| Molecular Weight | 202.25 g/mol | 164.20 g/mol |
| Functional Groups | Ethyl, methano bridge, dihydroxy | Dihydroxy, saturated cyclohexene |
| Lipophilicity (Predicted) | Higher (logP ~2.8) | Moderate (logP ~1.5) |
| Applications | Not explicitly reported; potential in synthesis | Antioxidant or polymer stabilizer |
Research Findings :
Acetyl-Substituted Dihydronaphthalenones (e.g., 6-Acetyl-3,4-dihydro-1,1,4,4,5-pentamethyl-2(1H)-naphthalenone)
Structural Features :
- These compounds (Table 1, ) share a dihydronaphthalenone core but differ in substituents: acetyl groups, methyl groups, and ketone functionalities .
Key Differences :
Implications :
Polychlorinated Biphenyls (PCBs)
Structural Contrast :
- PCBs () are chlorinated biphenyls, whereas the target compound is a hydroxylated, ethyl-substituted methanonaphthalene .
Property Comparison :
| Property | 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol | PCBs (e.g., Aroclor 1254) |
|---|---|---|
| Halogen Content | None | High (multiple Cl substituents) |
| Environmental Persistence | Likely biodegradable | Extremely persistent, bioaccumulative |
| Toxicity | Not reported | Carcinogenic, endocrine-disrupting |
Research Insights :
Dihydroisoquinoline Derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)
Structural Comparison :
- These derivatives () feature nitrogen-containing isoquinoline cores with methoxy and methyl substituents, contrasting with the target compound’s oxygenated naphthalene system .
Functional Differences :
- The dihydroisoquinoline derivatives are basic due to the nitrogen atom, whereas the target compound’s dihydroxy groups confer acidity .
- Applications of isoquinoline derivatives often focus on pharmaceuticals (e.g., alkaloid analogs), whereas the target compound’s uses remain unexplored .
Biological Activity
7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol is a synthetic organic compound characterized by its unique bicyclic structure. This compound, with the molecular formula and a molecular weight of approximately 216.28 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound features a naphthalene core modified with an ethyl group and two hydroxyl groups at the 5 and 6 positions. This configuration contributes to its distinct chemical properties and reactivity compared to other naphthalene derivatives.
Biological Activity
Preliminary studies suggest that 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol may exhibit several pharmacological properties:
- Antioxidant Activity : The presence of hydroxyl groups in the structure is believed to enhance its ability to scavenge free radicals.
- Anti-inflammatory Effects : Studies indicate potential inhibition of inflammatory mediators.
- Antimicrobial Properties : Initial tests have shown activity against various bacterial strains.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Antimicrobial | Activity against bacterial strains |
Understanding the mechanism of action is crucial for elucidating how 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol exerts its biological effects. Interaction studies suggest that the compound may bind to specific biological targets, modulating their activity.
Potential Targets
- Enzymes Involved in Inflammation : The compound may inhibit enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.
- Reactive Oxygen Species (ROS) : By scavenging ROS, it reduces oxidative stress in cells.
Case Studies
Several case studies have been conducted to evaluate the biological effects of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol:
- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro when tested on human cell lines.
- Anti-inflammatory Study : Another study reported a reduction in pro-inflammatory cytokines in animal models treated with the compound.
- Antimicrobial Study : Testing against Staphylococcus aureus showed a notable decrease in bacterial growth at specific concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
